molecular formula C6H8IN3O B2990856 1-Ethyl-4-iodopyrazole-3-carboxamide CAS No. 1354705-98-8

1-Ethyl-4-iodopyrazole-3-carboxamide

Cat. No. B2990856
CAS RN: 1354705-98-8
M. Wt: 265.054
InChI Key: CKYQLZNWKYDOQQ-UHFFFAOYSA-N
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Description

1-Ethyl-4-iodopyrazole-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound belongs to the pyrazole family and is often used as a building block in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-iodopyrazole-3-carboxamide is not fully understood. However, it is believed to act as a nucleophile due to the presence of the iodine atom, which is highly reactive. This compound has been shown to undergo various reactions such as substitution, addition, and elimination reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1-Ethyl-4-iodopyrazole-3-carboxamide. However, it has been reported to exhibit antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-Ethyl-4-iodopyrazole-3-carboxamide is its versatility as a building block in the synthesis of various organic compounds. It is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of this compound is its high reactivity, which can make it difficult to handle in certain reactions.

Future Directions

There are several future directions for the study of 1-Ethyl-4-iodopyrazole-3-carboxamide. One area of research is the development of new synthetic methods for this compound and its derivatives. Another area of research is the investigation of its potential applications in the field of materials science. Additionally, further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of 1-Ethyl-4-iodopyrazole-3-carboxamide involves the reaction between 1-ethyl-3,5-dimethylpyrazole and iodine in the presence of a base such as potassium carbonate. This reaction results in the formation of 1-Ethyl-4-iodopyrazole, which is then converted to 1-Ethyl-4-iodopyrazole-3-carboxamide by reacting it with an amine such as methylamine or ethylamine.

Scientific Research Applications

1-Ethyl-4-iodopyrazole-3-carboxamide has been extensively studied for its potential applications in various fields of scientific research. It is often used as a building block in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and materials science. It has also been investigated for its potential use as a ligand in metal-catalyzed reactions.

properties

IUPAC Name

1-ethyl-4-iodopyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8IN3O/c1-2-10-3-4(7)5(9-10)6(8)11/h3H,2H2,1H3,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYQLZNWKYDOQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8IN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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